![molecular formula C14H14N2O4 B2744863 dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate CAS No. 860788-95-0](/img/structure/B2744863.png)
dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-Dimethyl-1H-pyrrole-1-ethanol” is related to the requested compound . It has an empirical formula of C8H13NO and a molecular weight of 139.19 .
Synthesis Analysis
While specific synthesis information for “dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate” is not available, a related compound “2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol” has been synthesized . The process consists of a first reaction phase that takes place without any solvents and/or organic diluents, giving rise to an intermediate compound, and a second phase in which the intermediate compound is converted into the required compound by heating the reaction mixture to a temperature ranging from 100° to 200° C .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dimethyl-1H-pyrrole-1-ethanol” are available . It is a solid compound .Aplicaciones Científicas De Investigación
Application in Monoclonal Antibody Production
Scientific Field
Biotechnology and Bioengineering
Application Summary
This compound has been utilized to enhance monoclonal antibody production in mammalian cell cultures, particularly in Chinese hamster ovary (CHO) cells. It is part of a class of chemicals that modulate cellular processes to increase yield and quality of antibodies.
Methods of Application
In the experimental setup, CHO cells were cultured in the presence of varying concentrations of the compound. The cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels were monitored as indicators of cellular metabolism and productivity.
Results Summary
The compound was found to suppress cell growth but increase the cell-specific glucose uptake rate and the amount of intracellular ATP during antibody production. This led to an overall improvement in the yield of monoclonal antibodies .
Application in Anti-Fibrosis Drug Development
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
Derivatives of the compound have shown potential as anti-fibrotic agents. They have been synthesized and tested for their ability to inhibit fibrosis in hepatic stellate cells.
Results Summary
Some derivatives exhibited better anti-fibrotic activities than the standard drugs Pirfenidone and Bipy55′DC. They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium .
Application in GATA3 Inhibition
Scientific Field
Molecular Biology and Genetics
Application Summary
A related compound has been identified to target the DNA-binding activity of GATA3, a transcription factor involved in cell differentiation and proliferation.
Methods of Application
The compound was tested for its ability to inhibit the interaction between GATA3 and SOX4, another transcription factor, using in vitro assays.
Results Summary
The compound successfully inhibited the interaction between GATA3 and SOX4, suggesting a potential role in regulating gene expression related to cell differentiation and proliferation .
Application in Chemical Biology
Scientific Field
Chemical Biology
Application Summary
The compound serves as a building block in the synthesis of various heterocyclic compounds with potential biological activities.
Methods of Application
The compound is used in chemical reactions to construct novel heterocyclic compound libraries. These libraries are then screened for biological activity using various biochemical assays.
Results Summary
The use of this compound in the synthesis of heterocyclic compounds has expanded the repertoire of molecules available for biological testing and potential therapeutic applications .
Application in Antibacterial and Antifungal Agent Synthesis
Scientific Field
Microbiology and Infectious Diseases
Application Summary
Derivatives of the compound have been synthesized and tested for their antibacterial and antifungal properties.
Methods of Application
New analogs were created and their efficacy against various bacterial and fungal strains was evaluated through in vitro assays.
Results Summary
Some of the synthesized derivatives showed promising antibacterial, antifungal, and antitubercular activities, opening avenues for further drug development .
Application in Enzyme Inhibition for Antibacterial Agents
Scientific Field
Microbiology and Pharmacology
Application Summary
The compound has been used to synthesize benzohydrazide derivatives that act as dual inhibitors of enoyl ACP reductase and DHFR enzymes, which are crucial in bacterial fatty acid synthesis and folate metabolism, respectively.
Methods of Application
A series of benzohydrazide derivatives were synthesized and their inhibitory effects on the target enzymes were evaluated through in vitro assays. Molecular docking studies were also conducted to understand the interaction with the enzymes.
Results Summary
The synthesized compounds showed strong inhibitory activity against both enzymes, with some exhibiting significant antibacterial and antitubercular properties. The molecular docking revealed binding interactions with the active sites of both enzymes .
Application in Chemical Synthesis of Pyrimidine Derivatives
Scientific Field
Organic Chemistry and Medicinal Chemistry
Application Summary
The compound is utilized in the synthesis of novel pyrimidine derivatives, which are known for a wide range of pharmacological activities.
Methods of Application
Novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized using the compound as a precursor. Their biological activities were evaluated against hepatic stellate cells for anti-fibrotic activity.
Results Summary
Several synthesized derivatives presented better anti-fibrotic activities than existing drugs, with two compounds showing the best activities and potential as novel anti-fibrotic drugs .
Application in Monoclonal Antibody Quality Control
Application Summary
A derivative of the compound has been found to influence the glycosylation pattern on monoclonal antibodies, which is a critical quality attribute.
Methods of Application
The derivative was added to Chinese hamster ovary cell cultures producing monoclonal antibodies. The effect on cell growth, antibody production, and glycosylation patterns was assessed.
Results Summary
The compound suppressed cell growth but increased antibody production and altered the galactosylation on the monoclonal antibody, suggesting its use in controlling the glycosylation level for N-linked glycans .
Application in Neurodegenerative Disease Research
Scientific Field
Neuroscience and Pharmacology
Application Summary
Recent studies have indicated that derivatives of this compound may have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Methods of Application
Derivatives were synthesized and tested in neuronal cell cultures subjected to oxidative stress. The compounds’ abilities to prevent neuronal death and preserve synaptic function were evaluated.
Results Summary
The derivatives showed promising results in reducing neuronal death and preserving synaptic function, indicating potential for further development as neuroprotective agents .
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Materials Science and Engineering
Application Summary
The compound has been used to develop novel organic semiconductors for use in OLEDs, contributing to more efficient and longer-lasting displays.
Methods of Application
The compound was incorporated into the active layer of OLEDs. The devices’ electroluminescent properties, including brightness and longevity, were tested under various conditions.
Results Summary
OLEDs containing the compound exhibited improved electroluminescent efficiency and stability, making them suitable for commercial display technologies .
Application in Anticancer Drug Synthesis
Scientific Field
Medicinal Chemistry and Oncology
Application Summary
The compound has been used as a precursor in the synthesis of small molecules that target specific pathways involved in cancer cell proliferation.
Methods of Application
Novel anticancer agents were synthesized using the compound and tested against various cancer cell lines to assess their cytotoxicity and mechanism of action.
Results Summary
Some synthesized molecules demonstrated selective cytotoxicity against cancer cells, with minimal effects on healthy cells, suggesting their potential as targeted anticancer therapies .
Safety And Hazards
Direcciones Futuras
The synthesized compounds related to the requested compound showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Propiedades
IUPAC Name |
dimethyl 2-(5-pyrrol-1-ylpyridin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)12(14(18)20-2)11-6-5-10(9-15-11)16-7-3-4-8-16/h3-9,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODNVRZYMGBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=C1)N2C=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

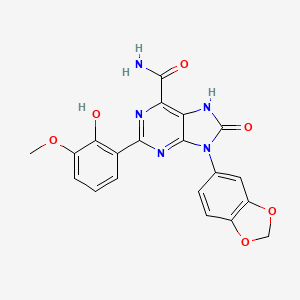
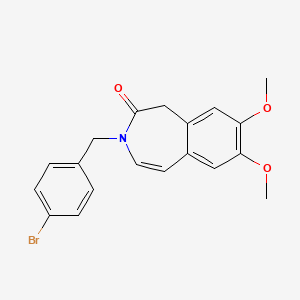
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)
![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)
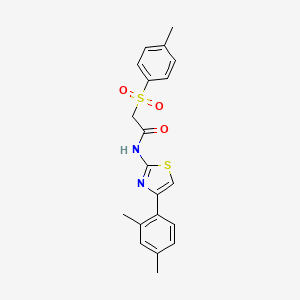
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)
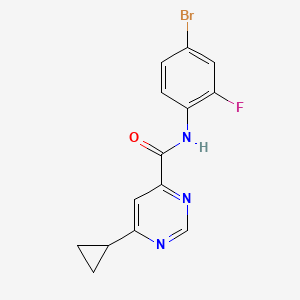
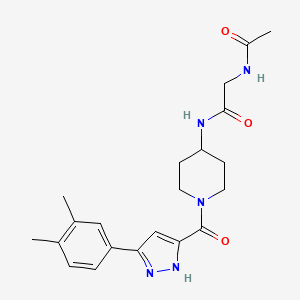
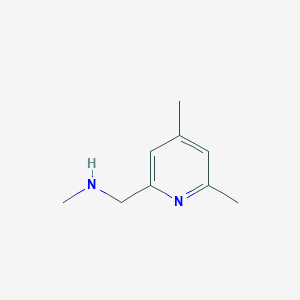
![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)
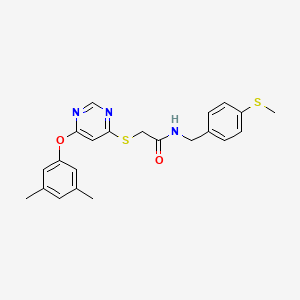
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)